molecular formula C9H19NS B13288448 3-[(Propan-2-ylsulfanyl)methyl]piperidine

3-[(Propan-2-ylsulfanyl)methyl]piperidine

Cat. No.: B13288448
M. Wt: 173.32 g/mol
InChI Key: OIWVHBCHTFAYKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent, such as 2-chloropropane-1-thiol. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Propan-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions involving piperidine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with target molecules, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the propan-2-ylsulfanyl group.

    N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.

    Thiopiperidine: A compound with a sulfur atom directly attached to the piperidine ring.

Uniqueness

3-[(Propan-2-ylsulfanyl)methyl]piperidine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3

InChI Key

OIWVHBCHTFAYKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1CCCNC1

Origin of Product

United States

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